2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
Description
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile (CAS: 477866-76-5) is a synthetic organic compound with the molecular formula C₁₄H₇ClF₃NS and a molecular weight of 313.73 g/mol . Its structure features a benzenecarbonitrile core substituted with a 3-chlorophenylsulfanyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. Key computed properties include:
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NS/c15-11-2-1-3-12(7-11)20-13-5-4-10(14(16,17)18)6-9(13)8-19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGJMJYMEKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Properties
Research has indicated that compounds with similar structural motifs to 2-[(3-chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile exhibit antifungal properties by inhibiting key enzymes involved in fungal metabolism. For instance, studies show that the trifluoromethyl group enhances antifungal activity against pathogens such as Botrytis cinerea and Fusarium graminearum.
Case Study: Antifungal Efficacy
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| 10f | Botrytis cinerea | 14.44 |
| 10a | Fusarium graminearum | <25 |
These findings suggest that the compound could be developed into a fungicide for agricultural applications .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated moderate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U87 glioblastoma.
Key Findings
- IC50 Value : Approximately 25.72 ± 3.95 µM against MCF-7 cells.
- Mechanism of Action : Flow cytometry analyses indicate that the compound induces apoptosis in a dose-dependent manner, suggesting it may activate intrinsic apoptotic pathways .
Case Study: Efficacy in Tumor Models
A study by Ribeiro Morais et al. highlighted the efficacy of benzamide derivatives, including this compound, in suppressing tumor growth in mice models compared to control groups. The results underscore the potential of this compound as a therapeutic agent in oncology .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The introduction of the trifluoromethyl group is critical for enhancing biological activity.
Synthetic Pathway Overview
- Starting Materials : Appropriate chlorinated aromatic compounds.
- Reagents : Sulfur-containing reagents for sulfanylation.
- Conditions : Standard organic synthesis conditions including temperature control and solvent selection.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- The target compound has a simpler aromatic framework compared to pyrimidine derivatives (e.g., 866143-17-1), which exhibit heterocyclic cores .
- Its XLogP3 (5.2) is higher than typical benzamides (e.g., compounds), suggesting superior lipophilicity for membrane penetration .
- Thiophene derivatives () display higher sulfur content and dual -CF₃ groups, likely increasing metabolic resistance but reducing solubility .
Stability and Reactivity
Biological Activity
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile, with the chemical formula C14H7ClF3NS and CAS number 477866-76-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The presence of the chlorophenyl and sulfanyl groups contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H7ClF3NS |
| Molecular Weight | 313.73 g/mol |
| Purity | >90% |
| CAS Number | 477866-76-5 |
Anticancer Potential
Trifluoromethylated compounds have been linked to anticancer activity. For instance, in vitro studies demonstrate that similar structures can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. While direct studies on this compound are scarce, its structural analogs have shown promising results in targeting cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar functionalities often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group can facilitate membrane penetration, leading to cell lysis in microbial targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that trifluoromethylated compounds can induce oxidative stress in cells, triggering apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study investigating a series of trifluoromethyl-containing compounds found that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL.
- Anticancer Activity : In a preclinical trial involving structurally similar compounds, one derivative demonstrated an IC50 value of 10 μM against breast cancer cell lines, indicating potential for further development as an anticancer agent.
- SAR Studies : Structure-activity relationship (SAR) analyses have indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances the potency of compounds against various biological targets by improving binding affinity.
Q & A
Basic: What are the recommended synthetic routes for 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile?
Methodological Answer:
A feasible approach involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example:
- Step 1 : Prepare 2-bromo-5-(trifluoromethyl)benzonitrile via bromination of 5-(trifluoromethyl)benzonitrile using NBS (N-bromosuccinimide) under radical conditions .
- Step 2 : Perform a thioether coupling by reacting the brominated intermediate with 3-chlorothiophenol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in DMF at 80–100°C.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Monitor reaction progress via TLC and confirm structure via H/C NMR .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to confirm >95% purity. Compare retention time with standards .
- Structural Confirmation :
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
- Waste Disposal : Collect organic waste separately, neutralize with 10% NaOH, and incinerate via certified hazardous waste facilities to avoid environmental release of trifluoromethyl or sulfide byproducts .
Advanced: How can synthetic yield be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos) to enhance coupling efficiency. Ligands like SPhos may reduce side reactions .
- Solvent Optimization : Replace DMF with toluene/water biphasic systems to improve phase separation and reduce purification steps.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
Advanced: What strategies are used to investigate its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target Selection : Prioritize enzymes with trifluoromethyl/sulfide-binding pockets (e.g., FtsZ or DprE1 in microbial targets) based on structural analogs .
- Assay Design :
Advanced: How can computational methods predict its binding modes?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., PDB: 4FD3 for MtDprE1) and remove co-crystallized ligands .
- Ligand Preparation : Optimize geometry with Gaussian09 (B3LYP/6-31G*) and assign partial charges via AM1-BCC .
- Software : Use AutoDock Vina or Schrödinger Glide for docking. Validate poses with MD simulations (NAMD, 100 ns) to assess binding stability .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., MtKasA) with radiometric assays (e.g., C-acetate incorporation) and ITC (isothermal titration calorimetry) .
- SAR Analysis : Compare substituent effects (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophores. Synthesize analogs via parallel combinatorial libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
